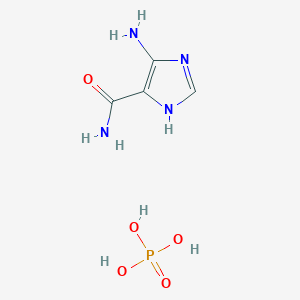
4-amino-1H-imidazole-5-carboxamide;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1H-imidazole-5-carboxamide;phosphoric acid is a compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes an imidazole ring, an amino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-5-carboxamide typically involves the Debus-Radziszewski synthesis, Wallach synthesis, or the dehydrogenation of imidazolines . These methods often require specific reaction conditions, such as the use of alpha halo-ketones or amino nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-imidazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-amino-1H-imidazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . The compound is phosphorylated to form AICA ribonucleotide, which mimics AMP and activates AMPK . This activation leads to various cellular effects, including modulation of protein synthesis, glucose and lipid metabolism, and regulation of cytokine production .
Comparison with Similar Compounds
4-amino-1H-imidazole-5-carboxamide can be compared with other similar compounds, such as:
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Aminoimidazole carboxamide: Another compound with similar structure and properties.
These compounds share some similarities in their chemical structure and biological activities, but 4-amino-1H-imidazole-5-carboxamide is unique in its specific applications and mechanisms of action.
Properties
CAS No. |
51589-15-2 |
|---|---|
Molecular Formula |
C4H9N4O5P |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;phosphoric acid |
InChI |
InChI=1S/C4H6N4O.H3O4P/c5-3-2(4(6)9)7-1-8-3;1-5(2,3)4/h1H,5H2,(H2,6,9)(H,7,8);(H3,1,2,3,4) |
InChI Key |
CMCZLQOCHALKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


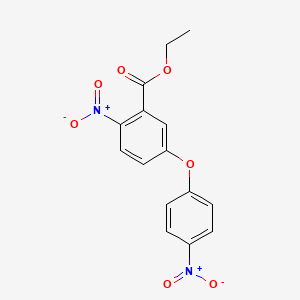
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
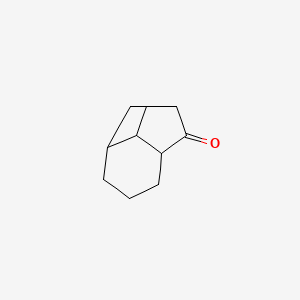
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)

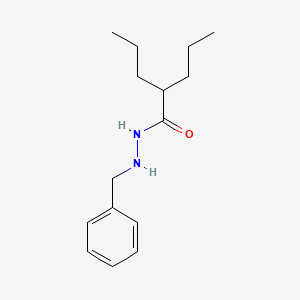


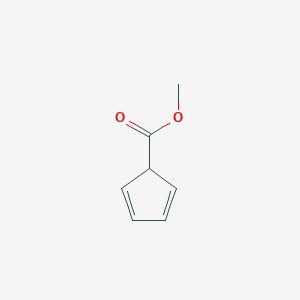

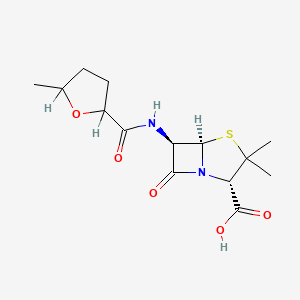

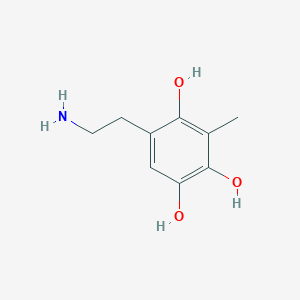
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
